4-(3-Ethoxyphenoxy)piperidine hydrochloride
CAS No.: 1185298-97-8
Cat. No.: VC2922576
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185298-97-8 |
|---|---|
| Molecular Formula | C13H20ClNO2 |
| Molecular Weight | 257.75 g/mol |
| IUPAC Name | 4-(3-ethoxyphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H |
| Standard InChI Key | PONQUJOPVXVLMZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC=C1)OC2CCNCC2.Cl |
| Canonical SMILES | CCOC1=CC(=CC=C1)OC2CCNCC2.Cl |
Introduction
Fundamental Chemical Characteristics
Structural Identity and Classification
4-(3-Ethoxyphenoxy)piperidine hydrochloride belongs to the class of substituted piperidines, specifically characterized by the presence of a 3-ethoxyphenoxy group at the piperidine's 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to its free base form. The compound features a six-membered heterocyclic ring (piperidine) with one nitrogen atom, connected to a 3-ethoxyphenoxy group at position 4 .
Physicochemical Properties
The compound exhibits distinct physicochemical properties that influence its behavior in various chemical and biological environments. These properties are summarized in the following table:
The compound's structural features—particularly the ethoxy group and phenoxy moiety—contribute to its unique chemical behavior and potential biological interactions. The piperidine ring provides a basic nitrogen center, while the hydrochloride salt formation enhances water solubility, a desirable characteristic for pharmacological applications.
Synthetic Methodologies
Reaction Pathways from Related Compounds
The synthesis of similar 4-substituted piperidines typically involves nucleophilic substitution reactions between appropriately substituted phenols and piperidine derivatives. For example, a potential synthetic route could be adapted from the methods described for similar compounds in patent literature :
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Preparation of a 4-substituted piperidine intermediate, such as 4-(phenylhydroxy)methyl-1-piperidinecarboxylic acid, 1,1-dimethyl-ethylester
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Reaction with 3-ethoxyphenol in the presence of a base (e.g., NaH) in a suitable solvent (e.g., DMSO)
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Subsequent deprotection and salt formation with HCl
Similar compounds have been synthesized using reactions involving sodium hydride suspensions in dimethylsulfoxide (DMSO), followed by addition of appropriate phenols and fluorobenzene derivatives . The reaction typically proceeds at elevated temperatures (around 85°C) until the starting material is consumed.
Structural Analogs and Comparative Analysis
Related Piperidine Derivatives
Several structural analogs of 4-(3-Ethoxyphenoxy)piperidine hydrochloride have been documented in the literature. These compounds differ primarily in the substitution pattern on the phenoxy group or the position of substitution. The following table presents a comparative analysis of these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 4-(3-Methoxyphenoxy)piperidine hydrochloride | 1166820-47-8 | C12H18ClNO2 | 243.73 | Methoxy instead of ethoxy group |
| 4-(2-Ethoxyphenoxy)piperidine hydrochloride | 1197760-65-8 | C13H19NO2·HCl | 257.75 | Ethoxy group at position 2 |
| 4-[(4-Fluorophenoxy)phenyl]methyl-piperidine | - | - | - | Additional phenyl methyl group with fluoro substituent |
The presence of different substituents or altered substitution patterns can significantly influence the physicochemical properties and biological activities of these compounds .
Structure-Activity Relationships
By examining the properties of these structural analogs, potential structure-activity relationships can be inferred. For instance, the position and nature of the alkoxy substituent (methoxy vs. ethoxy) may affect:
Various piperidine derivatives with similar structural features have demonstrated biological activities, including potential anticancer, antimicrobial, and neurological effects, suggesting that 4-(3-Ethoxyphenoxy)piperidine hydrochloride may exhibit similar properties .
Analytical Characterization
Identification Methods
Several analytical techniques can be employed for the identification and characterization of 4-(3-Ethoxyphenoxy)piperidine hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through 1H and 13C NMR profiles
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Mass Spectrometry: Establishes molecular weight and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups and structural features
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X-Ray Crystallography: Confirms three-dimensional structure when crystalline form is available
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